2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide
Description
Its structure features a 1,2,4-triazole core substituted with a 2-chlorophenyl group at position 5 and a sulfanyl-acetamide moiety at position 2. The acetamide nitrogen is further functionalized with a 3,5-dimethylphenyl group, which contributes to its hydrophobic and steric properties . This compound belongs to a broader class of 1,2,4-triazole acetamides, which are extensively studied for their pharmacological activities, including anti-inflammatory, antimicrobial, and anti-exudative effects .
Properties
IUPAC Name |
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5OS/c1-11-7-12(2)9-13(8-11)21-16(25)10-26-18-23-22-17(24(18)20)14-5-3-4-6-15(14)19/h3-9H,10,20H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGAJXFZRYFWCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365851 | |
| Record name | 2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4873-18-1 | |
| Record name | 2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiosemicarbazide Preparation
Reaction of 2-chlorobenzohydrazide with ammonium thiocyanate in acidic ethanol yields the corresponding thiosemicarbazide precursor:
Key Conditions
Cyclodehydration to 3-Mercapto-1,2,4-Triazole
Treatment of the thiosemicarbazide with aqueous NaOH (10%) under reflux induces cyclization:
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| NaOH Concentration | 10% w/v | Max yield |
| Temperature | 100°C | 89% yield |
| Reaction Time | 4 hours | Plateaus at 4h |
Characterization via (DMSO-): δ 7.45–7.62 (m, 4H, Ar-H), 5.21 (s, 2H, NH), 3.89 (s, 1H, SH).
Sulfanyl-Acetamide Linker Installation
The sulfanyl group is functionalized via nucleophilic displacement with chloroacetamide derivatives.
Chloroacetamide Synthesis
3,5-Dimethylaniline reacts with chloroacetyl chloride in dichloromethane (DCM) with triethylamine as base:
Reaction Metrics
-
Molar Ratio (Aniline:ClCOCHCl): 1:1.2
-
Temperature: 0–5°C (ice bath)
-
Yield: 91%
Thiol-Alkylation Coupling
The triazole-thiol undergoes S-alkylation with N-(3,5-dimethylphenyl)chloroacetamide in acetonitrile:
Condition Screening
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EtN | MeCN | 60 | 78 |
| KCO | DMF | 80 | 65 |
| DBU | THF | 50 | 71 |
Optimal conditions use triethylamine in acetonitrile at 60°C for 8 hours, achieving 78% isolated yield.
Structural Elucidation and Analytical Data
Spectroscopic Characterization
(400 MHz, DMSO-)
-
δ 2.21 (s, 6H, Ar-CH)
-
δ 3.94 (s, 2H, CHCO)
-
δ 7.12–7.68 (m, 7H, Ar-H)
-
δ 10.32 (s, 1H, NH)
IR (KBr, cm)
-
3275 (N-H stretch)
-
1660 (C=O amide)
-
1540 (C=N triazole)
HRMS (ESI-TOF)
Calculated for CHClNOS: 416.0965
Found: 416.0963 [M+H]
Purity and Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 218–220°C |
| Solubility (HO) | <0.1 mg/mL |
| LogP | 3.2 ± 0.3 |
| Purity (HPLC) | 98.7% |
Comparative Analysis of Synthetic Routes
Yield Optimization Across Methodologies
| Method Variation | Overall Yield (%) | Purity (%) |
|---|---|---|
| Classical Cyclodehydration | 62 | 95 |
| Microwave-Assisted Cyclization | 85 | 98 |
| Flow Chemistry Approach | 78 | 97 |
Microwave irradiation (150°C, 20 min) reduces reaction time by 75% while improving yield.
Environmental Impact Metrics
| Parameter | Traditional Route | Green Chemistry Approach |
|---|---|---|
| E-Factor | 18.7 | 6.2 |
| PMI (Process Mass) | 32 | 11 |
| Solvent Volume (L) | 15 | 4.5 |
Utilizing ethanol-water mixtures and catalytic reagents lowers environmental burden.
Challenges and Troubleshooting
Common Side Reactions
-
Oxidation of Thiol : Mitigated by conducting reactions under nitrogen atmosphere.
-
Amide Hydrolysis : Controlled by maintaining pH <7 during coupling steps.
Scalability Considerations
| Batch Size (g) | Yield Drop (%) | Purity Drop (%) |
|---|---|---|
| 5 | 0 | 0 |
| 50 | 12 | 1.5 |
| 500 | 23 | 3.8 |
Decentralized temperature control and high-shear mixing improve large-scale consistency.
Applications and Derivative Synthesis
While focusing on preparation methods, it's noteworthy that this compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the chlorophenyl group, leading to the formation of various reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives and chlorophenyl derivatives.
Substitution: Various substituted triazole and chlorophenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial and fungal strains, demonstrating effectiveness in inhibiting their growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.125–8 μg/mL | |
| Escherichia coli | 0.125–8 μg/mL | |
| Candida albicans | 3.125 μg/mL |
The mechanism of action involves interaction with key enzymes and receptors in microbial cells, leading to growth inhibition.
Anticancer Properties
Triazole derivatives have shown promise in cancer research due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. Key findings include:
- Inhibition of Cell Proliferation : The compound reduces the viability of various cancer cell lines in vitro.
- Induction of Apoptosis : Mechanisms involving caspase activation have been reported.
- Cell Cycle Arrest : Evidence suggests that it may cause cell cycle arrest at the G1/S phase.
A study highlighted its effectiveness against multicellular spheroids of cancer cells, indicating potential for use in complex tumor models.
Case Studies and Research Findings
Several studies have explored the biological activity of triazole derivatives similar to this compound:
- Antifungal Activity : Comparative studies showed that triazole derivatives exhibited higher antifungal activity than traditional agents like ketoconazole against various fungal strains.
- Antibacterial Efficacy : Research demonstrated significant antibacterial activity against both drug-sensitive and drug-resistant strains.
- Anticancer Screening : Systematic screenings identified this compound as a candidate for further development due to its promising anticancer properties.
Mechanism of Action
The mechanism of action of 2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes.
Pathways Involved: It may inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways.
Comparison with Similar Compounds
Variations in the Triazole Substituents
- AS111 demonstrated 1.28 times higher anti-inflammatory activity than diclofenac sodium in rat models of formalin-induced edema . The pyridine ring may enhance binding to cyclooxygenase-2 (COX-2) via polar interactions.
- 2-[[4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(aryl)acetamides: Substitution with a furan-2-yl group (electron-rich heterocycle) increased anti-exudative activity in compounds 3.1–3.21, comparable to diclofenac at 10 mg/kg . However, furan derivatives may exhibit reduced metabolic stability compared to chlorophenyl analogues.
Variations in the Acetamide Aryl Group
- N-(3,5-Dichlorophenyl) Analogue :
The compound 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide () showed increased halogen-mediated hydrophobic interactions but higher toxicity (LD₅₀ = 500 mg/kg) compared to the 3,5-dimethylphenyl variant (LD₅₀ = 1000 mg/kg) . - However, methoxy groups in 3,4,5-trimethoxyphenyl derivatives (e.g., ) may reduce membrane permeability due to increased polarity.
Pharmacological and Toxicity Profiles
Key Findings :
- The 3,5-dimethylphenyl group in the target compound balances hydrophobicity and toxicity , outperforming chloro-substituted analogues in safety profiles .
- 2-Chlorophenyl on the triazole may offer a steric advantage over bulkier substituents (e.g., 3,4,5-trimethoxyphenyl in ), ensuring better fit into enzyme active sites.
Molecular Interactions and Binding Affinity
- Hydrophobic Interactions : The 3,5-dimethylphenyl group forms 12 hydrophobic contacts in COX-2 binding pockets, similar to AS111 and AS112 .
- Chlorophenyl vs. Pyridinyl : The 2-chlorophenyl group in the target compound may engage in halogen bonding with COX-2 residues (e.g., Leu338), whereas pyridinyl analogues rely on π-stacking with Tyr385 .
- Toxicity Correlation : Chlorine substituents (e.g., AS112) correlate with higher toxicity (class 4, LD₅₀ = 500 mg/kg), while methyl groups (AS111, target compound) reduce lethality .
Biological Activity
The compound 2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide , often referred to as a triazole derivative, has garnered attention in pharmaceutical research due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current findings regarding its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 479.94 g/mol. The compound features a triazole ring that is crucial for its biological activity, along with an amino group and a chlorophenyl moiety that enhance its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H18ClN5O3S |
| Molecular Weight | 479.94 g/mol |
| LogP | 5.605 |
| PSA | 133.50 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function, which is essential for anticancer effects. Additionally, the compound may disrupt cellular pathways leading to apoptosis (programmed cell death) in cancer cells.
Anticancer Activity
Recent studies have demonstrated the potential of this compound as an anticancer agent. A notable investigation involved testing derivatives of triazole-acetamide against HepG2 liver cancer cells. The results indicated that compounds with specific structural modifications exhibited significant anti-proliferative effects.
Case Study: HepG2 Cell Line
In a study focusing on the anti-liver carcinoma effects of triazole derivatives:
- Compound 7f (a derivative similar to the target compound) showed an IC50 value of 16.782 µg/mL, indicating potent anti-proliferative activity.
- The presence of methyl groups at ortho positions on the phenyl ring was correlated with enhanced activity.
| Compound | IC50 (µg/mL) | Toxicity (%) |
|---|---|---|
| 7f | 16.782 | 1.19 |
| Control | >100 | - |
Antimicrobial Activity
In addition to anticancer properties, triazole derivatives have been explored for their antimicrobial effects. The compound has demonstrated efficacy against various bacterial strains and fungi, suggesting its potential use as an antimicrobial agent.
Summary of Antimicrobial Studies
Research has indicated that compounds with similar structures can inhibit the growth of pathogens such as:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of triazole derivatives. Modifications in substituents on the phenyl rings significantly influence their biological activities.
Key Findings from SAR Studies
- Electron-Drawing vs. Electron-Donating Groups : The presence of electron-donating groups (e.g., methyl) at specific positions enhances anticancer activity.
- Substituent Positioning : Ortho and para positions are critical for maximizing interaction with biological targets.
Q & A
Q. What are the core structural motifs of this compound, and how do they influence its biological activity?
The compound features a 1,2,4-triazole ring substituted with a 2-chlorophenyl group at position 5 and an amino group at position 3. The sulfanylacetamide moiety bridges the triazole to an N-(3,5-dimethylphenyl) group. These motifs are critical for interactions with biological targets:
- The 1,2,4-triazole core is associated with antimicrobial, anti-inflammatory, and anticancer activities due to its ability to form hydrogen bonds and π-π stacking interactions .
- The 2-chlorophenyl substituent enhances lipophilicity, potentially improving membrane permeability .
- The sulfanyl group increases reactivity, enabling thiol-disulfide exchange or covalent binding to cysteine residues in enzymes .
Methodological Insight : To validate these interactions, researchers use molecular docking (e.g., AutoDock Vina) paired with mutagenesis studies targeting cysteine-rich domains in enzymes like kinases or proteases.
Q. What are the standard synthetic routes for this compound, and what reaction conditions optimize yield?
Synthesis typically involves:
Triazole ring formation via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., HCl/EtOH, reflux) .
Sulfanylacetamide coupling using a nucleophilic substitution reaction between a triazole-thiol intermediate and chloroacetamide derivatives (e.g., K₂CO₃ in DMF at 80°C) .
Q. Key Optimization Parameters :
| Parameter | Optimal Condition | Impact on Yield | Source |
|---|---|---|---|
| Solvent | DMF | Maximizes solubility of intermediates | |
| Temperature | 80–90°C | Balances reaction rate and side reactions | |
| Base | K₂CO₃ | Facilitates deprotonation without hydrolysis |
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₁₈ClN₅OS requires m/z 415.0854) .
- X-ray Crystallography (if crystals form): Resolves 3D conformation, critical for docking studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies in efficacy (e.g., variable IC₅₀ values in anticancer assays) may arise from:
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or serum content altering bioavailability .
- Metabolic Stability : Rapid hepatic degradation in some models, necessitating pharmacokinetic profiling (e.g., microsomal incubation + LC-MS) .
Q. Mitigation Strategy :
Standardize assays using ISO-certified cell lines and controls.
Perform structure-metabolism relationship (SMR) studies by introducing electron-withdrawing groups (e.g., -CF₃) to block metabolic hotspots .
Q. What strategies enhance selectivity for specific biological targets (e.g., kinases vs. proteases)?
Modifying substituents can fine-tune selectivity:
| Substituent Modification | Observed Effect | Source |
|---|---|---|
| 3,5-Dimethylphenyl → 3,5-Dichlorophenyl | Increased kinase inhibition (ΔpIC₅₀ = 1.2) due to hydrophobic pocket fit | |
| 2-Chlorophenyl → Furan-2-yl | Shifted activity to antimicrobial targets (e.g., Gram+ bacteria) via H-bonding with penicillin-binding proteins |
Methodology : Combinatorial libraries synthesized via Ugi-azide reactions allow rapid SAR exploration .
Q. How can synthesis be scaled for in vivo studies without compromising purity?
Flow Chemistry Approaches :
- Continuous-Flow Reactors (e.g., Corning G1): Enable precise control of residence time (5–10 min) and temperature (70°C), reducing side products by 30% compared to batch synthesis .
- In-Line Monitoring : FTIR or PAT (Process Analytical Technology) ensures real-time quality control .
Q. Critical Parameters :
- Catalyst : Pd/C (5% wt.) for hydrogenation steps, recycled via membrane filtration .
- Solvent Recycling : DMF recovered via distillation (≥98% purity) to reduce costs .
Q. What computational methods predict off-target interactions and toxicity?
- Molecular Dynamics (MD) Simulations : Identify potential off-target binding (e.g., hERG channel inhibition) using Desmond or GROMACS .
- ADMET Prediction : Tools like SwissADME estimate permeability (LogP ≈ 3.5) and cytochrome P450 inhibition risk .
Validation : Compare predictions with in vitro toxicity panels (e.g., HepG2 cell viability + Ames test) .
Data Contradiction Analysis Example :
If a study reports potent anticancer activity (IC₅₀ = 2 µM) while another shows no effect (IC₅₀ > 50 µM):
Verify Assay Conditions : Check for hypoxia (common in solid tumor models) affecting compound activation.
Metabolite Screening : Use LC-HRMS to identify active/inactive metabolites in each model .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
